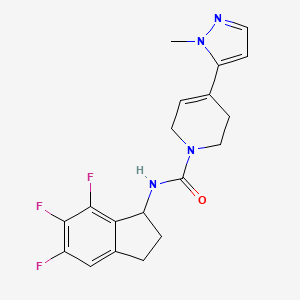![molecular formula C21H23N3O2 B6800615 N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B6800615.png)
N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[62102,7]undeca-2,4,6-triene-11-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, an oxane ring, and a tricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Construction of the Oxane Ring: The oxane ring is often formed via cyclization reactions, such as the intramolecular nucleophilic substitution.
Assembly of the Tricyclic System: The tricyclic system is constructed through a series of cycloaddition reactions and ring-closing metathesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide can be compared with similar compounds such as:
This compound analogs: These compounds share a similar core structure but differ in functional groups, leading to variations in their chemical and biological properties.
Other Tricyclic Compounds: Compounds with similar tricyclic systems but different substituents or ring structures.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-21(24-18-8-9-19(24)16-6-2-1-5-15(16)18)23-14-10-12-26-20(13-14)17-7-3-4-11-22-17/h1-7,11,14,18-20H,8-10,12-13H2,(H,23,25)/t14-,18?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUGXFIIOXQUTJ-HJXCVWKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)NC4CCOC(C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1NC(=O)N2C3CCC2C4=CC=CC=C34)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6800533.png)
![4-(4-fluorobenzoyl)-N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)piperazine-1-carboxamide](/img/structure/B6800544.png)
![2-(4-methoxyphenyl)-N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)azepane-1-carboxamide](/img/structure/B6800548.png)
![2-methoxy-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B6800554.png)

![1-(2,3-dihydro-1H-inden-1-yl)-1-methyl-3-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)urea](/img/structure/B6800574.png)
![N-[(3-ethyloxetan-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B6800580.png)
![N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide](/img/structure/B6800595.png)
![N-[(2-ethyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B6800597.png)
![2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B6800606.png)
![2,5-dimethyl-N-[(2-propyl-1,3-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B6800611.png)
![4-cyclopropyl-N-[1-(1-ethylpyrazol-4-yl)ethyl]-6-methyl-1,4-diazepane-1-carboxamide](/img/structure/B6800618.png)
![3-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-1-(3,3-dimethylcyclobutyl)-1-methylurea](/img/structure/B6800628.png)
![N-[(4-cyano-3-fluorophenyl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B6800635.png)
